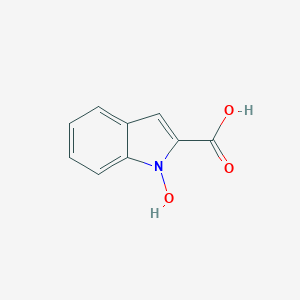

1-hydroxy-1H-indole-2-carboxylicacid

Descripción general

Descripción

1-Hydroxy-1H-indole-2-carboxylic acid is an indole derivative, a significant class of heterocyclic compounds Indoles are prevalent in various natural products and pharmaceuticals due to their diverse biological activities

Synthetic Routes and Reaction Conditions:

Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions to form indoles.

Gramine Side Chain Installation: Another method involves the installation of the gramine side chain using N,N-dimethylmethylene ammonium chloride in acetic acid, followed by the elimination of the tosyl masking group.

Industrial Production Methods: Industrial production methods often involve optimizing the Fischer indole synthesis for large-scale production, focusing on yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.

Types of Reactions:

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, sulfonyl chlorides, nitrating agents.

Major Products:

Oxidation: Oxidized indole derivatives.

Reduction: Reduced indole derivatives.

Substitution: Substituted indole derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Anticancer Properties

1-Hydroxy-1H-indole-2-carboxylic acid and its derivatives have shown significant anticancer activity. Research indicates that certain indole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer types. For instance, thiazolyl-indole-2-carboxamide derivatives exhibit exceptional cytotoxicity against MCF-7 breast cancer cells, with IC50 values as low as 6.10 µM .

Table 1: Anticancer Activity of Indole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 6i | MCF-7 | 6.10 |

| 6v | MCF-7 | 6.49 |

Neuroprotective Effects

The compound has been studied for its neuroprotective effects against neurotropic alphaviruses, which are known to cause severe neurological diseases. A series of indole-2-carboxamides were developed that demonstrated protective effects in mouse models against Sindbis virus infection, highlighting the potential of these compounds in treating viral-induced neurodegeneration .

Antioxidant Activity

Indole derivatives, including 1-hydroxy-1H-indole-2-carboxylic acid, possess significant antioxidant properties. Studies have indicated that these compounds can scavenge free radicals and enhance the body's antioxidant defenses. Molecular docking studies have confirmed their binding interactions with target proteins involved in oxidative stress pathways .

Antimicrobial Applications

Research has shown that indole derivatives exhibit antimicrobial properties against various pathogens. The structural framework of indoles allows them to interact with microbial enzymes, inhibiting their growth and proliferation. This application is particularly relevant in the development of new antibiotics amid rising antibiotic resistance .

Synthesis and Green Chemistry

The synthesis of 1-hydroxy-1H-indole-2-carboxylic acid can be achieved through eco-friendly methods that minimize waste and hazardous by-products. Recent studies emphasize the importance of sustainable practices in the synthesis of pharmacologically active compounds, aligning with global efforts towards greener chemistry .

Computational Studies and Drug Design

Computational methods such as molecular dynamics simulations and density functional theory (DFT) calculations have been employed to predict the behavior of 1-hydroxy-1H-indole-2-carboxylic acid in biological systems. These studies facilitate the design of new derivatives with enhanced efficacy and reduced toxicity, paving the way for novel therapeutic agents .

Case Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing novel indole derivatives showed promising results in terms of biological activity against cancer cell lines. The synthesized compounds were evaluated for their cytotoxicity, leading to the identification of several lead candidates for further development .

Case Study 2: Neuroprotective Mechanisms

Research investigating the neuroprotective mechanisms of indole derivatives revealed their ability to modulate signaling pathways involved in inflammation and apoptosis within neuronal cells, suggesting a potential therapeutic role in neurodegenerative diseases .

Mecanismo De Acción

The mechanism of action of 1-hydroxy-1H-indole-2-carboxylicacid involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can bind to multiple receptors and enzymes, influencing their activity.

Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and immune response.

Comparación Con Compuestos Similares

1H-Indole-2-carboxylic acid: Similar in structure but lacks the hydroxy group at the 1-position.

1-Methyl-1H-indole-2-carboxylic acid: Contains a methyl group instead of a hydroxy group at the 1-position.

Uniqueness: 1-Hydroxy-1H-indole-2-carboxylic acid is unique due to the presence of the hydroxy group at the 1-position, which significantly influences its chemical reactivity and biological activity. This functional group enhances its ability to participate in hydrogen bonding and other interactions, making it a valuable compound in various applications .

Actividad Biológica

1-Hydroxy-1H-indole-2-carboxylic acid (CAS Number 1477-50-5) is an indole derivative that has garnered attention for its diverse biological activities. This compound exhibits potential in various therapeutic applications, particularly in the fields of oncology and virology. The following sections detail its biological activities, mechanisms of action, and relevant studies.

Chemical Structure and Properties

1-Hydroxy-1H-indole-2-carboxylic acid has the molecular formula C₉H₇NO₃ and a molecular weight of 177.16 g/mol. Its structure features an indole ring substituted with a hydroxyl group and a carboxylic acid, which are critical for its biological activity.

Biological Activities

1. Antiviral Activity

Recent studies have highlighted the antiviral potential of 1-hydroxy-1H-indole-2-carboxylic acid, particularly against HIV-1. The compound has been shown to inhibit the strand transfer activity of the integrase enzyme, which is essential for viral replication. In vitro assays revealed an IC₅₀ value of approximately 32.37 μM for the parent compound, indicating moderate efficacy. Structural optimizations led to derivatives with enhanced activity, achieving IC₅₀ values as low as 3.11 μM .

2. Anticancer Activity

The compound has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, derivatives of indole-2-carboxylic acid exhibited IC₅₀ values ranging from 2.82 μM to 3.00 μM against lung cancer cell lines (A549) in vitro. Mechanistic studies indicated that these compounds induce apoptosis through mitochondrial membrane depolarization and phosphatidylserine externalization, along with cell cycle arrest at the G0/G1 phase .

3. Inhibition of Lactate Dehydrogenase (LDH)

1-Hydroxy-1H-indole-2-carboxylic acid has also been explored as an inhibitor of lactate dehydrogenase (LDH), an enzyme involved in metabolic processes within hypoxic tumor cells. Inhibiting LDH can disrupt energy production in cancer cells, potentially leading to reduced tumor growth and increased sensitivity to conventional therapies .

Table 1: Summary of Biological Activities

| Activity Type | Target | IC₅₀ Value (μM) | Mechanism of Action |

|---|---|---|---|

| Antiviral | HIV-1 Integrase | 32.37 | Inhibition of strand transfer |

| Anticancer | A549 Cells | 2.82 - 3.00 | Induction of apoptosis, cell cycle arrest |

| LDH Inhibition | Tumor Metabolism | N/A | Disruption of energy production in hypoxic conditions |

Notable Research Studies

- Antiviral Mechanism : A study demonstrated that the indole nucleus chelates with Mg²⁺ ions within the active site of integrase, crucial for viral DNA integration . Optimization led to derivatives with enhanced binding affinity and lower IC₅₀ values.

- Cytotoxicity Studies : Research on synthesized derivatives showed significant cytotoxicity against A549 cells, with detailed apoptosis assays revealing morphological changes consistent with programmed cell death .

- LDH Inhibition : Compounds derived from 1-hydroxy-1H-indole-2-carboxylic acid were tested for their ability to inhibit LDH activity in primary human lung fibroblasts, showing promising results in reducing metabolic activity associated with tumor growth .

Propiedades

IUPAC Name |

1-hydroxyindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c11-9(12)8-5-6-3-1-2-4-7(6)10(8)13/h1-5,13H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPTNMLUPFDKDAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00611291 | |

| Record name | 1-Hydroxy-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00611291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16264-71-4 | |

| Record name | 1-Hydroxy-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00611291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.